N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a benzothiazole ring, a quinoline ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through multi-step organic synthesis. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions typically include acidic catalysts and elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of robust purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent in various diseases.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and quinoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would require further investigation through biochemical assays and molecular modeling .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure and exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinine and chloroquine contain the quinoline ring and are known for their antimalarial properties.
Uniqueness
N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of benzothiazole and quinoline rings, along with the specific substituents that may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
476483-22-4 |
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Molecular Formula |
C29H30BrN3O5S |
Molecular Weight |
612.5 g/mol |
IUPAC Name |
N-(5-bromo-1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C29H30BrN3O5S/c1-14-24(27(35)33-28-32-17-9-15(30)7-8-23(17)39-28)25(26-18(31-14)12-29(2,3)13-19(26)34)16-10-21(37-5)22(38-6)11-20(16)36-4/h7-11,25,31H,12-13H2,1-6H3,(H,32,33,35) |
InChI Key |
GHHKHNBJQZMEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=NC5=C(S4)C=CC(=C5)Br |
Origin of Product |
United States |
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